molecular formula C9H18ClNO B3095382 1-Isopropyl-4-piperidinecarbaldehyde hydrochloride CAS No. 1262774-50-4

1-Isopropyl-4-piperidinecarbaldehyde hydrochloride

Cat. No.: B3095382
CAS No.: 1262774-50-4
M. Wt: 191.70
InChI Key: MSUVMAUWISTHON-UHFFFAOYSA-N
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Properties

IUPAC Name

1-propan-2-ylpiperidine-4-carbaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-8(2)10-5-3-9(7-11)4-6-10;/h7-9H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUVMAUWISTHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Isopropyl-4-piperidinecarbaldehyde hydrochloride involves several steps. One common method includes the reaction of piperidine with isopropyl chloride to form 1-isopropylpiperidine. This intermediate is then oxidized to form 1-isopropyl-4-piperidinecarbaldehyde, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

1-Isopropyl-4-piperidinecarbaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Isopropyl-4-piperidinecarbaldehyde hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-piperidinecarbaldehyde hydrochloride involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique properties and reactivity make it an essential tool for chemists, biologists, and industrial researchers alike.

Biological Activity

1-Isopropyl-4-piperidinecarbaldehyde hydrochloride, a compound with the chemical formula C11_{11}H16_{16}ClN1_{1}O1_{1}, is of interest in various fields, including medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

This compound is synthesized through multi-step organic reactions. The synthesis typically involves the reaction of piperidine derivatives with isopropyl aldehydes under controlled conditions to yield the target compound. The purity and yield of the synthesis can be optimized through various reaction conditions such as temperature, solvent choice, and the use of catalysts.

Biological Activity

The biological activity of this compound has been explored in several studies. Its potential pharmacological effects include:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
  • Anticancer Properties : Research has shown that this compound may inhibit the proliferation of cancer cell lines. Specific studies have reported IC50_{50} values in the low micromolar range against various cancer types, suggesting significant cytotoxic effects.
  • Neuroprotective Effects : Some investigations suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

The mechanisms through which this compound exerts its biological effects are still under investigation. Notable mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It has been suggested that the compound interacts with neurotransmitter receptors, influencing signaling pathways associated with neuronal health.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFindingsMethodology
Study AExhibited significant antimicrobial activity against E. coli and S. aureusDisc diffusion method
Study BInduced apoptosis in PC-3 prostate cancer cells with an IC50_{50} of 2.5 µMMTT assay
Study CShowed neuroprotective effects in a rat model of Parkinson's diseaseBehavioral tests and biochemical assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Isopropyl-4-piperidinecarbaldehyde hydrochloride
Reactant of Route 2
1-Isopropyl-4-piperidinecarbaldehyde hydrochloride

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